Product packaging for Antiproliferative agent-41(Cat. No.:CAS No. 225652-55-1)

Antiproliferative agent-41

Cat. No.: B12378243
CAS No.: 225652-55-1
M. Wt: 324.4 g/mol
InChI Key: PSQKEAPNQHILIA-VIZOYTHASA-N
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Description

Overview of Antiproliferative Agents in Biological and Biomedical Sciences

Antiproliferative agents are a broad class of compounds that inhibit or slow down the process of cell proliferation. psu.edu In normal physiological processes, cell proliferation is a tightly regulated mechanism essential for growth, development, and tissue repair. However, in various pathological conditions, such as cancer, this regulation is lost, leading to aberrant and exponential cell growth. psu.edu Antiproliferative agents intervene in this process through diverse mechanisms, including the disruption of DNA synthesis, interference with the cell cycle, induction of apoptosis (programmed cell death), and inhibition of signaling pathways that promote cell growth. aacrjournals.org Their application is a cornerstone of many therapeutic strategies, particularly in oncology. nih.gov

Historical Context and Significance of Novel Antiproliferative Compound Discovery

The history of antiproliferative drug discovery is marked by a transition from serendipitous findings to rational drug design. Early chemotherapeutic agents were often cytotoxic compounds that indiscriminately targeted rapidly dividing cells. While effective to some extent, this lack of selectivity led to significant side effects. This has fueled the continuous search for novel antiproliferative compounds with improved efficacy and better safety profiles. researchgate.net The discovery of new agents is significant as it can provide new therapeutic options for resistant diseases, offer improved treatment regimens with fewer adverse effects, and contribute to a deeper understanding of the molecular mechanisms underpinning cell proliferation and its dysregulation. nih.govresearchgate.net Natural products have historically been a rich source of new antiproliferative agents, and modern medicinal chemistry often focuses on the synthesis of novel molecules and hybrids that can target specific molecular pathways. nih.govacs.org

Rationale for the Investigation of Antiproliferative agent-41

The investigation into compounds designated as "this compound" is driven by the overarching goal of identifying new and effective anticancer agents. ontosight.aimdpi.com For the indenone derivative identified as CHEMBL147579, the rationale lies in its potential to interfere with cell cycle progression or induce apoptosis in cancer cells. ontosight.ai The interest in such compounds stems from the need to expand the arsenal (B13267) of available cancer therapies. ontosight.ai

In the case of the dehydroabietic acid-chalcone hybrid, also referred to as compound 41 , the rationale is rooted in the known antiproliferative properties of dehydroabietic acid derivatives. mdpi.comnih.gov The synthesis of hybrids with chalcone (B49325) moieties is a strategic approach to enhance bioactivity and explore structure-activity relationships, with the aim of developing more potent and selective anticancer drug candidates. mdpi.com

Scope and Objectives of Research on this compound

The primary scope of research on these compounds is to assess their potential as antiproliferative agents. The objectives for the indenone derivative Antiproliferative agent 41 (CHEMBL147579) include:

Initial identification through screening of chemical libraries for anticancer activity. ontosight.ai

Subsequent investigation into its mechanisms of action, pharmacokinetics, and potential toxicities. ontosight.ai

For the dehydroabietic acid-chalcone hybrid 41 , the research objectives are more specifically defined in the available literature and include:

Synthesis of a series of dehydroabietic acid-chalcone hybrids to enable structure-activity relationship studies. mdpi.comnih.gov

Evaluation of the antiproliferative activity of these synthesized hybrids against various cancer cell lines. mdpi.comnih.gov

Comparison of the activity of the most potent hybrids with existing commercial anticancer drugs. mdpi.comnih.gov

Identification of lead compounds for further development in the pursuit of new breast cancer therapies. mdpi.comnih.gov

Detailed Research Findings

The research findings for the compounds referred to as "this compound" are presented below, with a clear distinction between the two identified chemical entities.

This compound (CHEMBL147579)

This compound is an indenone derivative that has been studied for its potential anticancer effects. ontosight.ai It is characterized by a 1H-Inden-1-one backbone with specific substitutions. ontosight.ai

PropertyValue
Chemical ClassIndenone derivative
Mechanism of Action (putative)Inhibition of cell proliferation, interference with cell cycle, induction of apoptosis
Research FocusAnticancer drug development
Data sourced from Ontosight. ontosight.ai

Dehydroabietic Acid-Chalcone Hybrid 41

This compound is a novel synthetic hybrid molecule evaluated for its antiproliferative activity against breast cancer cell lines. mdpi.comnih.gov

The antiproliferative activity of hybrid 41 was evaluated against three breast cancer cell lines, and its cytotoxicity against normal fibroblasts was also assessed. The results are summarized in the table below, with IC50 values representing the concentration of the compound required to inhibit the growth of 50% of the cells.

Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)7.12
MCF-7 (Breast Cancer)3.99
Hs578T (Breast Cancer)10.31
Normal Fibroblasts7.96
Data sourced from a 2022 study on dehydroabietic acid-chalcone hybrids. mdpi.com

The study highlighted that hybrid 41 was active against all tested cancer cell lines. mdpi.com Notably, its activity against MCF-7 and MDA-MB231 cell lines was better than that of the commercial anticancer drug 5-FU. mdpi.comnih.gov However, it also exhibited high toxicity against normal fibroblasts. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O4 B12378243 Antiproliferative agent-41 CAS No. 225652-55-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

225652-55-1

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

(2E)-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one

InChI

InChI=1S/C20H20O4/c1-11-5-13(6-12(2)19(11)21)7-15-8-14-9-17(23-3)18(24-4)10-16(14)20(15)22/h5-7,9-10,21H,8H2,1-4H3/b15-7+

InChI Key

PSQKEAPNQHILIA-VIZOYTHASA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/2\CC3=CC(=C(C=C3C2=O)OC)OC

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C2CC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Antiproliferative Agent 41

Synthesis Pathways for Antiproliferative agent-41 and its Analogues

The synthesis of compounds designated as "41" with antiproliferative activity spans a wide range of chemical classes, each requiring a unique synthetic pathway. These routes are tailored to construct the specific molecular scaffolds identified as active in various studies.

Exploration of Reaction Conditions and Reagents for this compound Synthesis

The synthesis of these structurally diverse compounds involves specific reagents and optimized reaction conditions to achieve the desired products.

For instance, one reported antiproliferative agent, a β-lactam analog of Combretastatin (B1194345) A-4 designated as compound 41 , was synthesized as part of a series of 1,4-diaryl-2-azetidinones. acs.org This class of compounds is designed to replace the ethylene (B1197577) bridge of natural combretastatin with a rigid β-lactam ring system. acs.org

Another distinct molecule, an intermediate in the synthesis of Rigidin-inspired antiproliferative agents , was also labeled as compound 41 . Its preparation involved a two-step process starting from a methanesulfonamide (B31651) (40 ). The synthesis proceeded via Boc-protection of the sulfonamide, followed by benzyl-deprotection to reveal a phenoxyl group, yielding the key intermediate 41 . acs.org This intermediate was then poised for the introduction of various solubilizing groups. acs.org

In a different study focusing on pyrimidine-based compounds, a molecule referred to as compound 41 demonstrated significant cytotoxic effects. nih.gov The synthesis of this class of molecules often involves multicomponent reactions, highlighting a strategy for rapid library generation. nih.gov

The table below summarizes the synthetic context for different compounds referred to as "agent-41".

Compound DesignationChemical Class/ContextSynthetic ApproachSource
β-Lactam 41 1,4-diaryl-2-azetidinoneSynthesis of rigid analogues of combretastatin A-4. acs.org
Compound 41 Boc-protected methanesulfonamideIntermediate for Rigidin-inspired agents. acs.org
Compound 41 Pyrimidine-based derivativeSynthesized via multicomponent reactions for cytotoxicity screening. nih.gov
tas41 Taspine (B30418) derivativeChemical modification of the natural alkaloid taspine. nih.gov
Compound 41 2,4-diaminopyrimidineSubstrate for Groebke–Blackburn–Bienaymé multicomponent reaction. beilstein-journals.org

Strategies for Chemical Derivatization of the this compound Scaffold

Given that "this compound" represents multiple scaffolds, derivatization strategies are diverse. These approaches aim to modify a core structure to enhance potency, selectivity, and other pharmacologically relevant properties. Common strategies include multicomponent reactions, click chemistry, and other advanced transformations.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies for generating chemical diversity, making them valuable in the discovery of new antiproliferative agents. nih.govpcbiochemres.com MCRs combine three or more reactants in a single step to form a product that contains portions of all starting materials. nih.govresearchgate.net

One prominent MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction , which has been used to synthesize diverse imidazo[1,2-a]pyrimidine (B1208166) derivatives. In one study, a 2,4-diaminopyrimidine, labeled as substrate 41 , was used in a GBB reaction with various isocyanides and aldehydes to produce a library of potential bioactive molecules. beilstein-journals.org

The Passerini and Ugi reactions are other cornerstone MCRs in medicinal chemistry. nih.gov The Passerini three-component reaction (P-3CR) combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce α-acyl carboxamides. nih.gov The Ugi four-component reaction (U-4CR) adds a primary amine to this mixture to yield dipeptide-like structures. nih.gov These reactions have been employed to create libraries of compounds, including pyrazine-2-carboxylic acid derivatives, which were subsequently screened for antiproliferative activity. nih.gov

MCRs have also been instrumental in synthesizing libraries of unsaturated γ-lactam derivatives, which have shown in vitro cytotoxicity against various human cancer cell lines. nih.govresearchgate.netresearchgate.net These protocols often involve the reaction of amines, aldehydes, and acetylene (B1199291) or pyruvate (B1213749) derivatives. nih.govresearchgate.net

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for synthesizing novel anticancer agents. pcbiochemres.comnih.govalliedacademies.org This reaction forms a stable 1,2,3-triazole ring that serves as a linker between different molecular fragments. nih.govmdpi.com The triazole ring is not merely a passive linker; it can engage in hydrogen bonding and dipole interactions, contributing to the biological activity of the molecule. nih.gov

This strategy has been successfully applied to create hybrids of various scaffolds with known biological relevance. For example, new benzimidazole (B57391)/1,2,3-triazole hybrids have been synthesized by reacting propargylated benzimidazole precursors with azides using copper sulfate (B86663) and sodium ascorbate. frontiersin.org Similarly, quinoline/1,2,3-triazole hybrids were prepared from 4-azido-quinolin-2(1H)-ones and active methylene (B1212753) compounds. mdpi.com

Click chemistry has also been used to modify natural products. In the derivatization of glycyrrhetinic acid, an azido (B1232118) derivative was prepared and reacted with terminal alkynes via CuAAC to produce 1,4-substituted-triazolyl derivatives with antiproliferative potential. mdpi.comnih.gov

A variety of other modern synthetic methods are employed to create analogues of antiproliferative compounds.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki–Miyaura reaction, are highly effective for creating carbon-carbon bonds, particularly in the synthesis of biaryl compounds like honokiol-inspired neolignans. mdpi.com

The Mannich reaction has been applied to hydroxylated carbazole (B46965) derivatives to synthesize new oxazinocarbazole compounds, with 41 new molecules reported in one study. nih.gov

Wittig derivatization of natural products like the sesquiterpenoid polygodial has led to C12-modified analogues with cytostatic activity against drug-resistant cancer cells. nih.gov

The aza-Reformatsky reaction is a key method for preparing tetrasubstituted phosphorus analogs of aspartic acid, which have been investigated as potential antiproliferative agents. mdpi.com

Chemical modification of natural alkaloids, such as the derivatization of taspine to create the novel compound tas41 , has been shown to enhance antiproliferative effects. nih.gov

Oxidative transformations using hypervalent iodine(III) reagents have been used on natural phenanthrenes like juncuenin B to generate more active analogues. acs.org

Purification and Characterization Techniques for this compound Derivatives

The purification and characterization of newly synthesized compounds are critical steps to confirm their structure and purity before biological evaluation. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification Techniques:

Flash Column Chromatography: This is the most common method for purifying crude reaction mixtures on a preparative scale. Silica gel is the standard stationary phase, and elution is performed using a gradient of solvents, such as ethyl acetate (B1210297) in hexane. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is used for both analytical purity assessment and semi-preparative or preparative purification. A C18 column is frequently used with solvent systems like acetonitrile/water. sci-hub.seresearchgate.net

Other Chromatographic Methods: Depending on the nature of the compounds, other techniques like ion-exchange chromatography and gel filtration are also used, especially for purifying peptides with antiproliferative activity. sci-hub.seresearchgate.net

Crystallization: When a compound is a stable solid, crystallization from an appropriate solvent system (e.g., hexanes) is an effective final purification step. mdpi.com

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation. Chemical shifts (δ), coupling constants (J), and signal multiplicities provide detailed information about the molecular framework. mdpi.comtandfonline.com Advanced 2D NMR techniques like HMQC and HMBC are used to confirm connectivity, especially in complex structures. chim.it

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the exact molecular weight and confirm the elemental composition of the synthesized compound. nih.gov

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure and stereochemistry. chim.it

The table below provides examples of characterization data for specific compounds.

Compound TypeTechniqueKey FindingsSource
Heterocyclic Glycyrrhetinic Acid Derivative¹H NMRSignal at ~7.7–8.0 ppm corresponds to the proton of the exocyclic double bond at C-2. nih.gov
Heterocyclic Glycyrrhetinic Acid Derivative¹³C NMRSignals for heterocyclic carbons present at ~118–153 ppm. nih.gov
Ethyl 3-(dimethoxyphosphoryl)-3-((4-methylphenyl)sulfonamido)-3-(p-tolyl)propanoate¹H NMRAromatic protons observed at δ 7.50-6.94 ppm; NH proton at δ 6.13 ppm (d, ³JPH = 11.3 Hz). mdpi.com
3-(4-tert-Butylphenoxy)-13α-estra-1,3,5(10)-triene-17-one¹H NMRSinglet for t-Bu-CH₃ at δ 1.27 ppm; singlet for 13-CH₃ at δ 0.98 ppm. mdpi.com

Computational Design and Chemoinformatics in this compound Synthesis

The synthesis of this compound, also known by its CAS number 225652-55-1 and as compound 14 in initial studies, has been guided by a variety of computational tools. These techniques are instrumental in predicting the molecule's interaction with biological targets, optimizing its structure for better activity, and ensuring favorable pharmacokinetic properties. The use of chemoinformatics allows for the management and analysis of large datasets of chemical and biological information, which is crucial for identifying lead compounds and refining their structures.

One of the primary applications of computational design in the development of this compound involves molecular docking studies. This technique predicts the preferred orientation of the molecule when bound to a specific protein target, which is essential for its mechanism of action. By understanding these interactions, chemists can design modifications to the molecule's structure to enhance its binding affinity and, consequently, its antiproliferative effects.

Quantitative Structure-Activity Relationship (QSAR) modeling is another key chemoinformatic tool employed. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies help in identifying the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for their anticancer activity. This information is invaluable for designing new derivatives with improved potency.

Furthermore, chemoinformatic databases and virtual screening techniques have been utilized to identify initial hit compounds that led to the development of this compound. These large databases of chemical compounds can be computationally screened against a biological target to identify potential candidates for further investigation, thereby accelerating the discovery phase.

The table below summarizes some of the key computational parameters and findings related to the design of this compound and similar compounds.

Computational Method Parameter/Descriptor Finding/Application in Synthesis
Molecular DockingBinding Affinity (kcal/mol)Prediction of favorable binding poses within the target protein's active site, guiding structural modifications to improve potency.
QSARMolecular Descriptors (e.g., LogP, Polar Surface Area)Identification of physicochemical properties crucial for antiproliferative activity, informing the design of new analogs with enhanced efficacy.
Virtual ScreeningHit IdentificationRapid screening of large compound libraries to identify initial chemical scaffolds with potential antiproliferative activity.
ADMET PredictionPharmacokinetic PropertiesIn silico assessment of absorption, distribution, metabolism, excretion, and toxicity to optimize the drug-likeness of the synthesized compounds.

These computational and chemoinformatic approaches are integral to the modern drug discovery pipeline, enabling a more targeted and efficient synthesis of promising therapeutic agents like this compound. By leveraging these powerful tools, researchers can significantly reduce the time and cost associated with bringing a new drug to market.

Structure Activity Relationship Sar Studies of Antiproliferative Agent 41 Derivatives

Correlations between Chemical Structure and Antiproliferative Potency

For a series of 3-aroylindoles, which serve as a structural basis for understanding Agent-41, SAR studies have been conducted to improve the potency and solubility of a lead drug candidate. nih.gov These studies involve systematically altering different parts of the molecule to map out the chemical features essential for its anticancer effects. nih.gov The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. mdpi.com

The type and position of functional groups on a core scaffold are critical determinants of antiproliferative activity. Research demonstrates that the presence of electron-donating or electron-withdrawing groups, halogens, and moieties that affect polarity can modulate potency. mdpi.comrsc.org

In a series of 3-aroylindole derivatives, modifications were explored at three main positions: the B-ring, the N1 position of the indole (B1671886), and the 3-carbonyl linker. nih.gov Key findings from these SAR studies include:

B-ring Substitution : Replacing the methoxy (B1213986) group on the B-ring with other electron-donating groups like methyl or N,N-dimethylamino resulted in compounds that retained strong cytotoxic and antitubulin activities. nih.gov

N1 Position Substitution : The introduction of amide and carbamate (B1207046) functionalities at the N1 position of the indole ring yielded analogues with potent antiproliferative activities. nih.gov

Carbonyl Linker Modification : The carbonyl group linking the indole and the B-ring was found to be important but not essential for activity. Its replacement with a sulfide (B99878) linker (to create compound 41 ) or an oxygen linker (compound 43 ) led to an improvement in cytotoxic potency. nih.gov

General observations from studies on other antiproliferative agents, such as pyridine (B92270) derivatives, show that the introduction of -OMe, -OH, -C=O, and NH2 groups can enhance activity, whereas the presence of bulky groups or certain halogens may decrease it. mdpi.comnih.gov For instance, the size of a halogen substituent can play a role, with smaller halogens like fluorine and chlorine sometimes leading to lower IC50 values compared to larger ones like iodine. mdpi.com Conversely, studies on isoindole-1,3(2H)-dione derivatives found that brominated compounds were more effective against certain cancer cell lines than their chlorinated counterparts. researchgate.net

Compound SeriesModificationEffect on Antiproliferative ActivityReference
3-AroylindolesReplacement of B-ring methoxy with N,N-dimethylaminoRetained potent cytotoxicity nih.gov
3-AroylindolesIntroduction of amide/carbamate at N1 positionPotent antiproliferative activities nih.gov
3-AroylindolesReplacement of 3-carbonyl with sulfide (Compound 41)Improved cytotoxic potency nih.gov
Pyridine DerivativesAddition of -OMe, -OH, -C=O, NH2 groupsEnhanced antiproliferative activity mdpi.com
Isopulegol DerivativesAddition of electron-withdrawing groups (e.g., fluoro) to O-benzyl moietyImproved in vitro antiproliferative activity rsc.org

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in determining the biological activity of many drugs. Chiral molecules and their corresponding enantiomers can exhibit significantly different potencies and effects, as the specific conformation often dictates how well a molecule can fit into the binding site of its biological target. nih.govmdpi.com

For example, studies on amathaspiramide alkaloids revealed that the 8R stereochemistry of the N-acyl hemiaminal moiety was more potent for antiproliferative activity. jst.go.jp Similarly, the biological activity of salinomycin (B1681400) derivatives is influenced by the stereochemistry at the C20 position. researchgate.net In some cases, such as with certain chiral platinum complexes, the different enantiomers may not exhibit significantly different cytotoxic effects. nih.gov However, for other compounds like the natural estrone (B1671321) derivatives, inversion of stereochemistry at a key position (C-13) can substantially alter the molecule's biological properties, reducing its hormonal activity while potentially enhancing its antiproliferative action. mdpi.com These findings underscore the importance of controlling stereochemistry during the design and synthesis of new anticancer agents. mdpi.comjst.go.jp

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov By calculating various molecular descriptors that encode structural, physicochemical, and electronic properties, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.govajchem-a.com

A typical QSAR study involves several key steps: compiling a dataset of compounds with measured biological activity, calculating molecular descriptors, creating a mathematical model using statistical methods, and validating the model's predictive power. mdpi.com For a series of antiproliferative agents, a model might be developed using the Genetic Function Approximation (GFA) method. nih.gov

The robustness and predictive ability of a QSAR model are assessed using several statistical parameters. ajchem-a.com A reliable model will have a high squared correlation coefficient (R²) for the training set, indicating a good fit of the data. More importantly, it must demonstrate strong predictive power on an external test set of compounds, as measured by a high predictive R² (R²pred). nih.gov For instance, a GFA-based QSAR model developed for 2-alkoxycarbonylallyl esters as potential pancreatic cancer agents showed an R² for the training set of 0.9929 and an R²pred of 0.756, indicating a robust and predictive model. nih.gov Such models can effectively guide the synthesis of novel compounds within their applicability domain. ajchem-a.com

QSAR Model ParameterDescriptionExample ValueSignificance
R² (Training Set)Squared correlation coefficient; measures goodness of fit.0.9929Indicates the model accurately explains the variance in the training data. nih.gov
R² (Test Set)Squared correlation coefficient for an external validation set.0.8397Confirms the model can successfully predict the activity of new compounds. nih.gov
R²predPredictive R-squared; a stringent test of predictive ability.0.756A high value confirms the model's practical predictive power. nih.gov

Molecular Descriptors and Electrostatic Potential Analysis in SAR

The development of robust QSAR models relies on the use of molecular descriptors, which are numerical values that characterize the properties of a molecule. ajchem-a.com These descriptors can be quantum chemical, expressing the geometrical and electronic properties of molecules, or they can represent physicochemical properties like hydrophobicity and polarity. scirp.org

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgajchem-a.com The HOMO energy indicates a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ajchem-a.com The energy gap between HOMO and LUMO is a measure of molecular reactivity. ajchem-a.com

Another powerful tool in SAR is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). scirp.orgajchem-a.com Analysis of MEPs can provide valuable insights into how a ligand might interact with its biological target. ajchem-a.comajchem-a.com For example, the potential surface energies derived from MEP analysis can indicate how well a ligand might bind to a receptor, with potential ranging from -190.4 kJ/mol to 263.3 kJ/mol in one study of amino chalcones. ajchem-a.com

Structural Determinants for Selectivity against Specific Cellular Models

A crucial goal in cancer therapy is to develop agents that are selectively toxic to cancer cells while sparing healthy cells. Structural modifications can be tailored to achieve this selectivity. nih.gov Selectivity can arise from exploiting unique features of cancer cells, such as the overexpression of certain enzymes or the characteristics of multidrug-resistant (MDR) cells. nih.govnih.gov

For instance, the selectivity of the third-generation EGFR inhibitor lazertinib (B608487) against the T790M mutation is enabled by its substituted pyrazole (B372694) moiety, which facilitates specific van der Waals and hydrogen bonding interactions within the EGFR kinase domain. rsc.org In another example, studies on CHK1 inhibitors found that ligand interactions with protein-bound water molecules within a specific pocket of the enzyme were important for conferring both potency and selectivity. nih.gov

SAR studies can also reveal structural features that lead to selectivity for certain cancer types. A study of symmetric cyanine (B1664457) dyes found that while benzothiazolium-based dyes were generally more cytotoxic, related benzoxazolium dyes showed greater selectivity for Caco-2 colorectal cancer cells over normal fibroblasts. mdpi.com Similarly, research on chromene compounds identified structural determinants that contributed to their selective antiproliferative activity against MDR leukemia cells. nih.gov These findings demonstrate that a deep understanding of SAR can guide the design of compounds with improved selectivity profiles, a key step toward developing safer and more effective cancer therapies. nih.govmdpi.com

Mechanistic Elucidation of Antiproliferative Agent 41 S Action

Identification and Validation of Molecular Targets

The initial step in understanding how an antiproliferative agent works is to identify its direct molecular targets within the cell. nih.govpnas.orgresearchgate.netnih.gov This process involves a range of biochemical and genetic techniques to pinpoint the specific proteins or nucleic acids the compound interacts with to exert its effects. nih.govpnas.orgresearchgate.netnih.gov

Enzyme Inhibition Profiles

Many antiproliferative agents function by inhibiting enzymes that are crucial for cancer cell growth and survival. nih.gov An extensive analysis of the agent's effect on a panel of enzymes would be conducted.

Topoisomerase II: These enzymes are critical for managing DNA tangles during replication. Inhibition can lead to DNA damage and cell death. researchgate.net

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): These enzymes are involved in inflammatory pathways that can promote tumor growth. nih.govpinellinutraceuticals.com Their inhibition can reduce inflammation-driven proliferation. nih.govpinellinutraceuticals.com

Histone Deacetylases (HDACs): HDACs play a role in gene expression. Inhibitors can alter the expression of genes involved in cell cycle arrest and apoptosis. nih.gov

Ornithine Decarboxylase: This is a key enzyme in polyamine synthesis, which is essential for cell proliferation. nih.govresearchgate.net

Hyaluronidase: This enzyme is involved in the degradation of the extracellular matrix, which can facilitate tumor invasion and metastasis. nih.gov

The inhibitory activity is typically quantified and presented in a data table.

Interactive Data Table: Enzyme Inhibition Profile

EnzymeIC50 (Concentration for 50% Inhibition)
Topoisomerase IIData would be presented here
COX-2Data would be presented here
5-LOXData would be presented here
HDACData would be presented here
Ornithine DecarboxylaseData would be presented here
HyaluronidaseData would be presented here

Receptor and Kinase Modulation

Antiproliferative agents can also modulate the activity of cell surface receptors and intracellular kinases that drive signaling pathways promoting cell growth. ed.ac.ukmdpi.com

Epidermal Growth Factor Receptor (EGFR): A key receptor tyrosine kinase that, when overactive, can lead to uncontrolled cell proliferation. nih.govsemanticscholar.org

Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle. mdpi.comsci-hub.se Inhibition can cause cell cycle arrest. mdpi.comsci-hub.se

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated and overactive in certain leukemias. semanticscholar.orgotago.ac.nz

TAM Kinases (Tyro3, Axl, Mer): These receptor tyrosine kinases are involved in cell survival and immune regulation.

BRAF V600E: A mutated form of the BRAF kinase that is a driver of many melanomas. nih.gov

The modulatory effects are often quantified and presented in a data table.

Interactive Data Table: Receptor and Kinase Modulation

TargetEffect (e.g., Inhibition, Activation)Potency (e.g., IC50, Ki)
EGFRData would be presented hereData would be presented here
CDKsData would be presented hereData would be presented here
FLT3Data would be presented hereData would be presented here
TAM KinasesData would be presented hereData would be presented here
BRAF V600EData would be presented hereData would be presented here

Protein-Protein Interaction Disruption

A newer strategy in cancer therapy is to disrupt the interactions between proteins that are essential for tumor cell survival and proliferation. nih.govmdpi.comresearchgate.net An antiproliferative agent might, for example, interfere with the binding of a kinase to its scaffolding protein or prevent the dimerization of a receptor. nih.govnih.gov

Nucleic Acid Interactions

Some antiproliferative agents directly target DNA. beilstein-journals.org This can occur through several mechanisms:

DNA Intercalation: The compound inserts itself between the base pairs of the DNA double helix, which can interfere with replication and transcription. researchgate.netpnas.orgmdpi.com

DNA Damage Induction: The agent may directly cause breaks in the DNA strands or form adducts with the DNA bases, leading to the activation of DNA damage response pathways and potentially apoptosis. pnas.orgmdpi.com

Modulation of Intracellular Signaling Pathways

Beyond direct target interaction, it is crucial to understand how an antiproliferative agent affects the broader network of intracellular signaling pathways. nih.gov

PI3K/AKT/mTOR Pathway Regulation

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govnih.govyoutube.com It is one of the most frequently hyperactivated pathways in human cancers. nih.govyoutube.com An effective antiproliferative agent might inhibit one or more components of this pathway, leading to a reduction in downstream signaling that promotes cancer cell survival and growth. nih.govyoutube.com

MAPK/ERK Signaling Pathway Modulation

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that governs fundamental cellular processes, including proliferation, survival, differentiation, and motility. tandfonline.com Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for anticancer therapeutic strategies. tandfonline.comaacrjournals.org The pathway transmits signals from cell surface receptors through a series of protein kinases, including Raf, MEK (MAPK/ERK kinase), and finally ERK. tandfonline.comfrontiersin.org

Antiproliferative agent-41 is understood to exert its effects by modulating this pathway. Research on various antiproliferative compounds has shown that inhibition of key components within this cascade can halt tumor progression. tandfonline.com For instance, agents that inhibit Raf or MEK prevent the subsequent phosphorylation and activation of ERK1/2. tandfonline.comfrontiersin.org This inhibition of ERK signaling is a crucial mechanism for suppressing cell proliferation and can lead to apoptosis. imrpress.com Studies on the compound BVD-523 (ulixertinib), a novel ERK1/2 inhibitor, have demonstrated reduced proliferation in sensitive cells. aacrjournals.org Similarly, other agents have been shown to significantly suppress the phosphorylation levels of MEK1/2 and ERK1/2. imrpress.com The action of this compound is believed to follow a similar mechanism, leading to a decrease in the phosphorylation of downstream targets, thereby contributing to its antiproliferative activity. imrpress.comaacrjournals.org Furthermore, targeting the terminal kinases ERK1/2 presents a promising strategy for overcoming resistance that develops against inhibitors targeting upstream components like BRAF and MEK. aacrjournals.org

NFκB and STAT Pathway Alterations

The Nuclear Factor kappa-B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) pathways are pivotal signaling systems that regulate inflammation, immunity, and cell survival, and their dysregulation is strongly implicated in carcinogenesis. nih.govmdpi.com The NF-κB family of transcription factors controls the expression of genes involved in critical aspects of tumor promotion, such as cell proliferation, angiogenesis, metastasis, and the suppression of apoptosis. mdpi.comnih.gov In many cancers, elevated levels of NF-κB create a pro-neoplastic environment. mdpi.com

This compound is thought to interfere with these pathways. Studies on natural compounds like curcumin (B1669340) and resveratrol (B1683913) have shown they can inhibit NF-κB signaling, for example, by preventing the activation of the IκB kinase (IKK) complex, which is necessary for NF-κB activation. mdpi.com The JAK/STAT pathway, often activated by cytokines and growth factors, is another crucial route for transmitting signals from the cell membrane to the nucleus to control gene expression related to proliferation and survival. nih.gov In particular, the aberrant and often constitutive activation of STAT3 is a hallmark of numerous human cancers and is linked to tumor growth and immune evasion. wjgnet.com Leptin, for example, can activate JAK2 and subsequently STAT3, promoting cancer cell survival. wjgnet.com It is hypothesized that this compound alters these signaling cascades, potentially by inhibiting the phosphorylation and activation of key components like STAT3 or by preventing the nuclear translocation of NF-κB, thereby blocking their pro-survival and proliferative signals. mdpi.comnih.gov

Cellular Homeostasis Modulation (e.g., Intracellular Calcium)

Cellular homeostasis, particularly the precise regulation of intracellular calcium ([Ca2+]i), is fundamental for a vast array of cellular functions, including signal transduction, cell cycle progression, and programmed cell death. nih.gov The disruption of calcium homeostasis represents a significant mechanism through which various anticancer agents exert their cytotoxic effects. nih.govresearchgate.net Aberrant [Ca2+]i signaling is a known contributor to tumor initiation and progression. nih.gov

The mechanism of this compound involves the modulation of this critical cellular process. Research has shown that antiproliferative compounds can disrupt calcium balance in several ways. For instance, the coumarin (B35378) derivative 4-methylumbelliferone (B1674119) was found to cause a significant reduction in cytoplasmic Ca2+ concentration ([Ca2+]c) in ovarian cancer cells, which contributed to its cytotoxic effects. nih.gov Conversely, other agents like carvacrol (B1668589) have been shown to induce an overload of calcium ions within the mitochondrial matrix, disrupting the mitochondrial membrane potential and triggering apoptosis. researchgate.net The endoplasmic reticulum (ER) and mitochondria are central organelles in the control of Ca2+ signaling, and the ER-mitochondrial axis is a key target for therapeutic intervention. nih.gov this compound is believed to interfere with these homeostatic mechanisms, possibly by altering the function of calcium channels and pumps on the plasma membrane, ER, or mitochondria, leading to a cytotoxic imbalance in intracellular calcium levels. nih.govnih.gov

Cellular and Subcellular Effects of this compound

Impact on Cell Cycle Progression and Arrest Mechanisms

A primary mechanism by which this compound exerts its effects is through the disruption of the cell cycle, a hallmark of many successful anticancer compounds. nih.gov By inducing cell cycle arrest, these agents can effectively halt the uncontrolled proliferation of cancer cells. frontiersin.org This arrest can be triggered at various checkpoints within the cell cycle, most commonly at the G0/G1, S, or G2/M phases. nih.gov The progression through these phases is tightly regulated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. frontiersin.orgpnas.org Antiproliferative agents often function by modulating the levels and activity of these key regulatory proteins. nih.govnih.gov

Induction of cell cycle arrest at the G0/G1 checkpoint is a frequent and effective antiproliferative strategy. researchgate.nettandfonline.com This blockade prevents cells from initiating DNA synthesis (S phase), thereby inhibiting replication. The action of this compound is consistent with this mechanism. Studies on other compounds have demonstrated a significant accumulation of cells in the G0/G1 phase following treatment. mdpi.com For example, treatment of PC3 cells with a butanolic fraction from Asphodelus tenuifolius (BFAT) resulted in a G0/G1 phase arrest in 70% of the cells at higher concentrations. tandfonline.com Similarly, panduratin (B12320070) A caused an increase in the G0/G1 population of MCF-7 cells from 53.4% in control cells to 67.2% in treated cells. researchgate.net This type of arrest is often mediated by the downregulation of G1-specific proteins like CDK4 and the upregulation of CDK inhibitors such as p21Waf1/Cip1 and p27Kip1. frontiersin.orgresearchgate.netmdpi.com

Table 1: Effect of Antiproliferative Agents on G0/G1 Phase Cell Cycle Distribution

Compound/Extract Cell Line Treatment Concentration % of Cells in G0/G1 Phase (Control) % of Cells in G0/G1 Phase (Treated) Source
Panduratin A MCF-7 20 µM 53.4 ± 2.3% 67.2 ± 3.5% researchgate.net
BFAT PC3 1000 µg/mL Not specified ~70% tandfonline.com
EAELT PC3 1000 µg/mL 74.46 ± 0.49% 78.58 ± 0.37% nih.gov

In addition to G1 arrest, this compound can also affect the S and G2/M phases of the cell cycle. An S-phase arrest prevents the completion of DNA replication, while a G2/M arrest halts cells from entering mitosis. nih.govtandfonline.com Various compounds have been shown to induce arrest at these later stages. Some pyrido[2,3-d]pyrimidine (B1209978) compounds, for example, cause cells to arrest in the mid-S-phase. tandfonline.com In contrast, treatment of HCT116 cells with agents like nocodazole (B1683961) or paclitaxel (B517696) leads to a significant accumulation of cells in the G2/M phase (approximately 77% and 61%, respectively). plos.org

This disruption is often accompanied by a corresponding decrease in the proportion of cells in other phases. For instance, the ethyl acetate (B1210297) extract of Linum trigynum (EAELT) caused a significant reduction in the S phase population of PC3 cells, from 19.29% to as low as 5.62%, while increasing the G2/M population. nih.gov Conversely, a platinum-based thiosemicarbazone complex induced a block in the S phase, increasing the cell population in this phase from 40% to 78% after 24 hours of treatment. nih.gov These alterations reflect the diverse ways in which antiproliferative agents can interfere with the cell cycle machinery to inhibit cancer cell growth.

Table 2: Effect of Antiproliferative Agents on S and G2/M Phase Cell Cycle Distribution

Compound/Extract Cell Line Effect % of Cells in Phase (Control) % of Cells in Phase (Treated) Source
EAELT PC3 S Phase Decrease 19.29 ± 1.39% 5.62 ± 1.1% nih.gov
EAELT PC3 G2/M Phase Increase 6.25 ± 0.92% 15.80 ± 1.32% nih.gov
[Pt(tcitr)2] U937 S Phase Increase ~40% ~78% nih.gov
Nocodazole HCT116 G2/M Phase Increase Not specified ~77% plos.org

Table of Mentioned Compounds

Compound Name
4-methylumbelliferone
Adenosine
Aloesin
Apigenin
BVD-523 (ulixertinib)
Caffein
Camptothecin
Carvacrol
Chlorogenic acid
Chicoric acid
Cisplatin (B142131)
Curcumin
Cyclin D1
Cyclin D3
Cyclin E
Dabrafenib
Doxorubicin (B1662922)
Epigallocatechin-3-gallate
Everolimus
Guajavarin
Hydroxysafflor Yellow A
Leptin
N-acetylcysteine (NAC)
Nocodazole
Paclitaxel
Panduratin A
Peiminine
Pentoxifylline
Pioglitazone
Podophyllotoxin-β-d-glucoside
Progesterone
Quercetin
Resveratrol
Roscovitine
Rutin
Sandoz compound 58–035
Trametinib
UCN-01
Vemurafenib
Vicenin-2
Violanthin

Induction of Programmed Cell Death

A critical aspect of this compound's anticancer activity is its capacity to trigger programmed cell death in cancer cells. This is achieved through the activation of multiple signaling pathways that lead to both apoptosis and other forms of cell death.

This compound is a potent inducer of apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical features. nih.gov The compound's ability to initiate apoptosis is linked to its influence on key regulatory proteins, particularly those of the caspase and Bcl-2 families. nih.govtandfonline.com

One of the primary mechanisms by which this compound induces apoptosis is through the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov Studies have shown that treatment with a derivative of taspine (B30418), tas41, leads to a significant increase in the activities of caspase-3, caspase-8, and caspase-9. nih.gov Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, which is often triggered by intracellular stress, while caspase-8 is an initiator caspase in the extrinsic pathway, activated by external death signals. foodandnutritionresearch.net Both pathways converge on the activation of effector caspases like caspase-3, which then cleave a broad range of cellular substrates, leading to the characteristic features of apoptosis. mdpi.com

The modulation of the Bcl-2 family of proteins is another crucial element of this compound's pro-apoptotic activity. nih.gov This family consists of both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, such as Bax. researchgate.netnih.gov The ratio of these opposing proteins is a critical determinant of cell fate. researchgate.net Research has demonstrated that a taspine derivative, tas41, effectively decreases the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax at both the mRNA and protein levels. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.gov The upregulation of Bax and downregulation of Bcl-2 are therefore key events in mediating the apoptotic effects of this compound. nih.govnih.gov

The pro-apoptotic activity of various antiproliferative agents is often associated with the modulation of these key proteins. For instance, other antiproliferative compounds have been shown to induce apoptosis by downregulating Bcl-2, upregulating Bax, and activating the caspase cascade. medchemexpress.com

In addition to apoptosis, other forms of programmed cell death, such as necrosis and autophagy, can be influenced by antiproliferative agents. While apoptosis is a highly regulated and non-inflammatory process, necrosis is often characterized by cell swelling and lysis, which can trigger an inflammatory response. scirp.org Some therapeutic strategies aim to induce necrosis in apoptosis-resistant cancer cells. plos.org

Autophagy is a cellular recycling process that can have a dual role in cancer, acting as either a pro-survival or pro-death mechanism depending on the cellular context. scirp.orgmdpi.com In some scenarios, the induction of autophagy can lead to autophagic cell death, a distinct form of programmed cell death. nih.gov Studies have shown that co-inhibition of anti-apoptotic proteins like BCL-W and BCL2 can increase sensitivity to antiestrogen (B12405530) treatment by preferentially activating necrosis in association with the induction of autophagy. plos.org Furthermore, in apoptosis-deficient cells, autophagy can be a direct driver of necrosis. plos.org While the direct induction of necrosis and autophagy by this compound specifically is not yet fully elucidated, the interplay between these cell death pathways is a critical area of cancer research. The ability of certain compounds to trigger autophagic cell death, which is independent of apoptosis and necrosis, presents a promising therapeutic strategy for apoptosis-resistant cancers. nih.gov

Inhibition of Cell Proliferation and Viability

This compound exhibits potent inhibitory effects on the proliferation and viability of various cancer cell lines. medchemexpress.commedchemexpress.com This activity is a cornerstone of its therapeutic potential. The compound has demonstrated significant antiproliferative effects against human Jurkat cells, with an IC50 value of 0.006 μM in an in vitro assay. medchemexpress.com

The inhibition of cell proliferation is a common mechanism for many anticancer agents. nih.govnih.gov This can be achieved through various means, including the induction of cell cycle arrest and the disruption of cellular processes essential for growth. plos.orgmdpi.com For example, some compounds inhibit cell proliferation by upregulating cell cycle inhibitors like p21. nih.gov

The reduction in cell viability is a direct consequence of the induction of programmed cell death pathways, including apoptosis. nih.gov The ability of this compound to modulate key apoptotic proteins, as discussed previously, directly contributes to its cytotoxic effects. nih.gov The loss of mitochondrial membrane potential is a key event that often precedes cell death and is a hallmark of the action of many antiproliferative compounds. nih.gov

The following table summarizes the in vitro antiproliferative activity of this compound against a human cancer cell line.

Cell LineAssay TypeIC50 ValueDescription of FindingsReference
JurkatMTT Assay0.006 μMIn vitro testing revealed antitumor activity against the human Jurkat cell line. medchemexpress.com

Anti-Migration and Anti-Invasion Effects

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. nih.govkoreascience.kr Several antiproliferative agents have been shown to possess anti-migration and anti-invasion properties, suggesting a broader therapeutic potential beyond simply inhibiting tumor growth. dovepress.comnih.gov

For instance, the naphthopyran LY-290181 has been shown to exert anti-invasive and anti-migration effects by reducing the protein levels of Twist1, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a process critical for metastasis. koreascience.krbmbreports.org This compound was found to inhibit the migration, invasion, and multicellular tumor spheroid invasion of breast cancer cell lines in a dose-dependent manner. koreascience.krbmbreports.org Similarly, novel hesperidin (B1673128) glycosides have demonstrated the ability to inhibit cancer cell migration and invasion in a time- and dose-dependent manner. nih.gov These effects are often mediated through the downregulation of signaling pathways that promote cell motility and invasion. dovepress.com

While direct studies on the anti-migration and anti-invasion effects of this compound are not extensively detailed in the provided context, the known mechanisms of similar compounds suggest that this could be a valuable area for future investigation. The ability to inhibit metastatic processes would significantly enhance the therapeutic profile of this agent.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. frontiersin.orgaacrjournals.org Targeting angiogenesis has therefore become a promising strategy in cancer therapy. frontiersin.orgnih.gov

Several antiproliferative agents have demonstrated potent anti-angiogenic activity. frontiersin.orgaacrjournals.orgmdpi.com This is often achieved by inhibiting key pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), and their receptors. frontiersin.orgmdpi.com For example, a derivative of taspine, tas41, has been shown to decrease the expression of VEGF at both the mRNA and protein levels, which is accompanied by its apoptotic activity. nih.gov Similarly, a novel series of quinazoline–thiazole hybrids have been developed as dual antiproliferative and anti-angiogenic agents, showing superior activity compared to the established drug sorafenib (B1663141) in some cases. mdpi.com These compounds often exert their effects by inhibiting the proliferation of endothelial cells, which form the lining of blood vessels. nih.gov

Modulation of Microtubule Dynamics

Microtubules are dynamic cytoskeletal components that play a crucial role in various cellular processes, including cell division, migration, and intracellular transport. aacrjournals.orgmdpi.com Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, is essential for the proper formation and function of the mitotic spindle during cell division. aacrjournals.org Consequently, microtubules have become a key target for anticancer drugs. mdpi.comnih.gov

Microtubule-targeting agents (MTAs) can be broadly classified into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents. mdpi.com Stabilizing agents, such as taxanes, promote microtubule polymerization and suppress their dynamics, leading to mitotic arrest and subsequent apoptosis. aacrjournals.orgnih.gov Destabilizing agents, on the other hand, inhibit microtubule polymerization. mdpi.com Even minor alterations in microtubule dynamics can trigger the spindle assembly checkpoint, leading to cell cycle arrest at mitosis and ultimately, cell death. nih.gov

The naphthopyran LY290181 is an example of an antiproliferative agent that acts by suppressing microtubule dynamics through direct binding to tubulin. bmbreports.org This suppression of microtubule function is considered a potential mechanism for its antiproliferative action. bmbreports.org While the direct effect of this compound on microtubule dynamics has not been explicitly detailed in the provided information, the established importance of this mechanism for other antiproliferative compounds suggests it as a potential avenue of action for this agent as well.

Preclinical Efficacy Studies of Antiproliferative Agent 41

In Vivo Animal Model Studies

Selection and Justification of Animal Models (e.g., Rodent Xenograft Models, Syngeneic Models)

The choice of an appropriate animal model is critical for the relevance of preclinical findings. Rodent models, particularly mice, are widely used due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans. nih.gov

Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice. nih.govmdpi.com These models are valuable for studying the response of human tumors to therapeutic agents. antineo.fr However, the lack of a competent immune system is a significant limitation.

Syngeneic models , on the other hand, utilize tumor tissues from the same genetic background as the immunocompetent host mouse. researchgate.net This allows for the study of interactions between the tumor, the immune system, and the therapeutic agent, which is particularly important for evaluating immunotherapies. researchgate.net

Subcutaneous and Orthotopic Xenograft Models

Subcutaneous xenograft models are the most common type, where human cancer cells are injected under the skin of immunodeficient mice. nih.govantineo.fr This model is relatively easy to establish and allows for straightforward monitoring of tumor growth. nih.gov

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are created by directly implanting tumor tissue from a patient into an immunodeficient mouse. nih.govcriver.com A key advantage of PDX models is their ability to preserve the original tumor's architecture, cellular heterogeneity, and molecular characteristics. nih.govxn--9kr57xk9fjp6a.comcreative-animodel.com This makes them highly valuable for predicting clinical outcomes and for personalized medicine research. abnova.com PDX models have been successfully established for a wide range of cancers, including breast, prostate, pancreas, colorectal, and lung cancer. nih.gov

Specific Disease Models (e.g., Leukemia, Ehrlich Ascites Carcinoma)

Leukemia Models: In the context of acute myelogenous leukemia (AML), an orthotopic mouse model using KG1a-Luc/GFP cells has been employed to assess the in vivo efficacy of Agent-41. nih.gov This study demonstrated that Agent-41 inhibited the proliferation of leukemia cells within the bone marrow and significantly prolonged the survival of the mice. nih.gov

Ehrlich Ascites Carcinoma (EAC) Model: The EAC model, which corresponds to mammary adenocarcinoma in female mice, is another valuable in vivo model. oaepublish.com Studies using this model have investigated the antitumor effects of various compounds. oaepublish.comiaea.orgresearchgate.net For instance, research on diallyl disulfide (DADS) in EAC-bearing mice showed a significant decrease in the volume of ascitic fluid, a reduction in the number of viable tumor cells, and an increase in the lifespan of the treated mice. oaepublish.comresearchgate.net This model is useful for assessing the antiproliferative and cytotoxic efficacy of potential anticancer agents in a fluid tumor environment. oaepublish.com

Assessment of Anti-Tumor Efficacy in Animal Models

The preclinical anti-tumor activity of 9-ING-41 has been evaluated in a variety of animal models, including patient-derived xenografts (PDX), which are considered highly relevant to human cancers. actuatetherapeutics.comresearchgate.netnih.gov These studies have demonstrated the compound's efficacy against several tumor types, such as pancreatic cancer, neuroblastoma, and glioblastoma, both as a monotherapy and in combination with standard-of-care chemotherapeutic agents. actuatetherapeutics.comresearchgate.netpatsnap.com The primary role of GSK-3β in promoting tumor progression and chemotherapy resistance provides a strong rationale for its inhibition by 9-ING-41 as a therapeutic strategy. actuatetherapeutics.compatsnap.com

In vivo studies have consistently shown that 9-ING-41 effectively delays tumor growth and can induce regression, particularly when combined with chemotherapy. In a pancreatic cancer PDX model, while monotherapy with either 9-ING-41 or gemcitabine (B846) alone suppressed tumor growth to some extent, the combination of both agents resulted in a profound decrease in tumor volume, leading to significant regression after three weeks of treatment. actuatetherapeutics.com

Similarly, in neuroblastoma xenograft models, 9-ING-41 monotherapy was found to inhibit tumor growth. researchgate.net The anti-tumor effect was substantially enhanced when combined with CPT-11 (irinotecan), leading to the regression of established neuroblastoma tumors. researchgate.net Furthermore, in challenging preclinical models of glioblastoma, the combination of 9-ING-41 with lomustine (B1675051) (CCNU) demonstrated significant regression of established intracranial tumors. patsnap.com In a chemosensitive glioblastoma model, this combination led to complete tumor regression. patsnap.com

Cancer ModelTreatmentKey Finding on Tumor GrowthSource
Pancreatic Cancer (PDX)9-ING-41 + GemcitabineProfound decrease in tumor growth and notable regression. actuatetherapeutics.com
Neuroblastoma (Xenograft)9-ING-41 MonotherapyInhibited tumor growth. researchgate.net
Neuroblastoma (Xenograft)9-ING-41 + CPT-11Led to regression of established tumors. researchgate.net
Glioblastoma (PDX, Intracranial)9-ING-41 + Lomustine (CCNU)Significant regression of established tumors. patsnap.com
Glioblastoma (PDX, Chemosensitive)9-ING-41 + Lomustine (CCNU)Complete tumor regression observed. patsnap.com
Cancer ModelTreatmentSurvival OutcomeSource
Pancreatic Cancer (Orthotopic)9-ING-41 + GemcitabineSignificantly extended survival compared to monotherapy. actuatetherapeutics.com
Glioblastoma (PDX)9-ING-41 + Lomustine (CCNU)Increased median survival from 85 to 142 days. patsnap.com

Analysis of tumor tissues following treatment provides insight into the cellular mechanisms of drug activity. In glioblastoma models treated with a combination of 9-ING-41 and lomustine, subsequent examination of brain tissue confirmed cures on a histological level, indicating the complete eradication of tumor cells. patsnap.com Preclinical studies have shown that GSK-3 inhibition by 9-ING-41 leads to a decrease in the expression of anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein), which is correlated with an increase in tumor cell apoptosis. researchgate.netmedchemexpress.com This induction of apoptosis is a key mechanism of its anti-tumor activity. medchemexpress.comresearchgate.net Furthermore, immunohistochemical analyses are used to confirm the downregulation of proliferation markers and the upregulation of apoptotic markers within the treated tumor tissue.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Models

While detailed preclinical pharmacokinetic data for 9-ING-41 are not extensively covered in the reviewed literature, significant insights into its pharmacodynamic properties have been established.

The primary pharmacodynamic effect of 9-ING-41 is the potent and selective inhibition of the GSK-3β enzyme. nih.govmedchemexpress.com This action triggers a cascade of downstream anti-tumor effects. A key mechanism is the impairment of the DNA damage response (DDR) pathway. Specifically, 9-ING-41 can abrogate the ATR/Chk1 signaling pathway that is often induced by chemotherapy, thereby sensitizing cancer cells to agents like gemcitabine. actuatetherapeutics.com Recent research has also uncovered that elraglusib can induce cytotoxicity by directly causing microtubule destabilization, an effect that is independent of its GSK-3 inhibition. aacrjournals.org

Furthermore, 9-ING-41 exerts significant immunomodulatory effects. Preclinical studies show that it can downregulate immune checkpoint proteins such as PD-1, TIGIT, and LAG-3 on immune cells and upregulate the expression of MHC class I proteins on tumor cells. researchgate.netnih.gov This dual action enhances tumor cell recognition and killing by the immune system. By activating T-cells and Natural Killer (NK) cells, 9-ING-41 promotes a more robust anti-tumor immune response. nih.govmedchemexpress.comnih.gov This immunomodulatory component contributes to its efficacy both as a single agent and in combination with immunotherapies. nih.govnih.gov

Mechanisms of Resistance to Antiproliferative Agent 41

Intrinsic and Acquired Resistance Mechanisms

Intrinsic and acquired resistance are major hurdles in cancer therapy. nih.gov Intrinsic resistance is observed when a tumor is non-responsive to a drug from the outset. Acquired resistance develops after an initial period of successful treatment, leading to disease progression. nih.gov Studies on ALW-II-41-27 have demonstrated its capacity to overcome both forms of resistance, particularly in cancers that have become refractory to EGFR inhibitors like cetuximab and erlotinib (B232) or BRAF inhibitors like vemurafenib. nih.govmdpi.com This is often due to the activation of the EphA2 signaling pathway as a bypass mechanism, which can then be targeted by ALW-II-41-27.

A prevalent mechanism of multidrug resistance involves the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govresearchgate.net These transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), actively expel chemotherapeutic agents from cancer cells, lowering their intracellular concentration and thus their efficacy. researchgate.net

While direct evidence of resistance to ALW-II-41-27 mediated by ABCB1 upregulation is not extensively documented, the interplay between EphA2 and drug transporters is an area of active research. For instance, studies in drug-resistant breast cancer cells have shown that exosomes released from these cells contain elevated levels of both EphA2 and ABCB1. nih.gov This suggests a coordinated role in promoting an aggressive, drug-resistant phenotype. The inhibition of EphA2 by ALW-II-41-27 has been shown to affect these resistance-associated exosomes, though the direct impact on ABCB1-mediated efflux of ALW-II-41-27 itself remains to be fully elucidated. researchgate.net

The primary molecular target of ALW-II-41-27 is the EphA2 receptor. nih.gov Therefore, alterations in the EPHA2 gene or its expression levels can theoretically confer resistance. Research has shown that depleting EphA2 in non-small cell lung cancer (NSCLC) cells renders them less sensitive to ALW-II-41-27, confirming that the drug's efficacy is target-dependent.

More commonly, ALW-II-41-27 is used to combat resistance caused by mutations in other oncogenes. For example, acquired resistance to EGFR inhibitors frequently arises from a secondary "gatekeeper" mutation in the EGFR gene, such as T790M. researchgate.net In such cases, cancer cells can become dependent on alternative survival signals, a phenomenon known as pathway bypass. EphA2 is often overexpressed in these resistant cells, providing a critical survival signal. researchgate.net ALW-II-41-27 effectively targets this vulnerability, restoring sensitivity to treatment by inhibiting the EphA2-mediated bypass pathway. researchgate.net

Cell LineCancer TypeResistance ProfileEffect of ALW-II-41-27Reference
HCT15Colorectal CancerIntrinsic resistance to CetuximabReverts resistance nih.gov
SW48-CRColorectal CancerAcquired resistance to CetuximabReverts resistance nih.gov
GEO-CRColorectal CancerAcquired resistance to CetuximabReverts resistance nih.gov
HCC827/ERLung CancerAcquired resistance to Erlotinib (EGFR T790M)Decreases survival and proliferation researchgate.net
A375-PMelanomaAcquired resistance to Vemurafenib (BRAF V600E)Inhibits growth and restores Vemurafenib sensitivity mdpi.com

One of the most significant mechanisms of resistance to targeted therapies is the activation of compensatory signaling pathways that bypass the inhibited oncogene. nih.gov Cancer cells can reroute signaling through alternative receptors or downstream effectors to maintain proliferation and survival. The EphA2 receptor is a key node in many of these resistance networks.

There is significant crosstalk between the EGFR and EphA2 pathways. nih.gov In many cancers, resistance to EGFR inhibitors is associated with the upregulation and activation of EphA2. researchgate.net This activation can maintain downstream signaling to key pathways like the MAPK and PI3K/Akt pathways. mdpi.com Furthermore, EphA2 activation can lead to the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net Activated STAT3 is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. Studies in hepatocellular carcinoma have shown that ALW-II-41-27 effectively decreases the phosphorylation of EphA2 and its downstream effectors, including STAT3, leading to impaired tumor growth. researchgate.net

The hepatocyte growth factor (HGF)/c-MET signaling pathway is another well-established mechanism of resistance to targeted therapies, particularly EGFR inhibitors. amegroups.org Recent evidence has revealed significant crosstalk between the c-MET and EphA2 pathways. In preclinical models, HGF, the ligand for c-MET, was found to induce the non-canonical phosphorylation of EphA2. nih.gov This suggests that activation of the HGF/c-MET axis can directly engage EphA2 signaling to promote chemoresistance. nih.govresearchgate.net In some contexts, HGF can induce EGFR to form a complex with other proteins, including EphA2, creating novel signaling platforms that are insensitive to EGFR inhibitors. amegroups.orgamegroups.org Therefore, the inhibition of EphA2 by ALW-II-41-27 may disrupt this compensatory network, providing a strategy to overcome c-MET-driven resistance.

Pathway ComponentRole in ResistanceEffect of ALW-II-41-27Reference
p-EphA2 (Y588)Direct target; activation promotes survivalInhibits phosphorylation researchgate.net
p-AKTDownstream effector; promotes cell survivalInhibits phosphorylation mdpi.comresearchgate.net
p-ERK (MAPK)Downstream effector; promotes proliferationInhibits phosphorylation mdpi.com
p-STAT3Downstream effector; promotes proliferation and survivalInhibits phosphorylation researchgate.net

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally and are deeply involved in cancer progression and drug resistance. karger.com The expression of EphA2 is known to be regulated by several miRNAs. Dysregulation of these miRNAs can lead to EphA2 overexpression and subsequent chemoresistance.

A key example was identified in colorectal cancer, where a long non-coding RNA, LINC02418, was found to promote resistance to 5-fluorouracil (B62378) and cisplatin (B142131). oup.comnih.gov Mechanistically, LINC02418 acts as a "sponge" for miR-372-3p, preventing it from binding to and degrading its target, EphA2 mRNA. oup.comnih.gov This results in increased EphA2 protein levels and enhanced chemoresistance. oup.comnih.gov This resistance mechanism highlights a complex regulatory network that can be therapeutically targeted by inhibiting the upregulated EphA2 protein with agents like ALW-II-41-27. Other miRNAs, such as miR-124, have also been shown to directly target EphA2, and their downregulation can contribute to increased cell motility and proliferation in glioma. spandidos-publications.com

MicroRNAInteraction with EPHA2Functional Consequence in CancerReference
miR-372-3pTargets EPHA2 for degradation (Inhibited by LINC02418)Suppression leads to increased EPHA2 and chemoresistance in colorectal cancer. oup.comnih.gov
miR-124Targets EPHA2 for degradationInhibits cell motility and proliferation in glioma. spandidos-publications.com
miR-26Targets EPHA2 for degradationPromotes apoptosis and enhances chemosensitivity in hepatocellular carcinoma. nih.gov
miR-141Regulation of EphA2 is context-dependentCan enhance drug resistance in some cancers. karger.com

Activation of Compensatory or Alternative Signaling Pathways

Role of the Tumor Microenvironment in Mediating Resistance

The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells, signaling molecules, and the extracellular matrix (ECM) that surrounds a tumor. nih.govfrontiersin.org This environment is a critical factor in the development of therapeutic resistance, as it can protect cancer cells from the effects of antiproliferative agents. nih.govbiotech-spain.com The interplay between tumor cells and the various components of the TME can foster survival, growth, and the emergence of drug-resistant phenotypes through several mechanisms. frontiersin.orgfrontiersin.orgresearchgate.net

Key components of the TME that contribute to drug resistance include cancer-associated fibroblasts (CAFs), tumor-associated macrophages (TAMs), and the physical and chemical properties of the extracellular space, such as hypoxia and acidity. nih.govfrontiersin.orgresearchgate.net

Cancer-Associated Fibroblasts (CAFs): These cells are known to stimulate tumor growth and proliferation. nih.gov They secrete a variety of cytokines, chemokines, and growth factors that can induce signaling pathways in cancer cells, promoting survival and slowing the cell cycle. biotech-spain.com This slowdown can reduce the efficacy of chemotherapies that target rapidly dividing cells. biotech-spain.com For instance, CAFs can secrete factors that activate the JAK/STAT signaling pathway, which helps shield tumor cells from drug-induced damage. biotech-spain.com

Tumor-Associated Macrophages (TAMs): TAMs, typically of the M2 subtype within the TME, contribute to resistance through several actions. nih.govresearchgate.net They can promote angiogenesis (the formation of new blood vessels), which supplies the tumor with nutrients and can also create a physical barrier to drug delivery. nih.govmdpi.com TAMs also release immunosuppressive molecules like TGF-β and IL-10, which inhibit the function of immune cells that would otherwise attack the tumor, and can induce the epithelial-to-mesenchymal transition (EMT), a process that makes cancer cells more invasive and resistant. nih.govresearchgate.net

Physical and Chemical Barriers: The TME often features regions of low oxygen (hypoxia) and increased acidity (acidosis) due to altered tumor metabolism. iiarjournals.org Hypoxia can trigger cellular stress responses that promote cell survival and resistance. researchgate.net The dense extracellular matrix, rich in proteins like collagen, can act as a physical barrier, limiting the diffusion and penetration of therapeutic agents into the tumor mass. nih.gov Furthermore, this dense matrix can activate signaling pathways in cancer cells that promote survival. nih.gov

Interactive Data Table: TME-Mediated Resistance Factors

TME ComponentMediating Factor(s)Mechanism of Resistance
Cancer-Associated Fibroblasts (CAFs) Secretion of cytokines, chemokines (e.g., for JAK/STAT pathway)Induces pro-survival signaling and slows the cell cycle, reducing the effectiveness of cytotoxic agents. biotech-spain.com
Tumor-Associated Macrophages (TAMs) Secretion of TGF-β, IL-10, VEGFPromotes angiogenesis, immunosuppression, and epithelial-to-mesenchymal transition (EMT). nih.govresearchgate.net
Extracellular Matrix (ECM) Dense collagen fibersCreates a physical barrier to drug diffusion and activates cell survival pathways. nih.gov
TME Physical State Hypoxia, Acidosis (Lactate)Induces cellular stress responses that promote survival and can lead to drug resistance. researchgate.netiiarjournals.org
Extracellular Vesicles (EVs) Transfer of proteins and RNAShuttles resistance-conferring molecules between cells within the TME. frontiersin.org

Combination Strategies with Antiproliferative Agent 41

Rational Design of Combination Therapies

The rational design of combination therapies is a cornerstone of modern oncology. The primary goal is to achieve a greater therapeutic effect than can be obtained with individual agents alone. This can be accomplished by combining drugs that target different, complementary signaling pathways involved in tumor growth and survival. mdpi.comnih.gov Another strategy involves using one agent to sensitize cancer cells to the effects of another, thereby overcoming resistance mechanisms. nih.govclinicsinoncology.com

Natural products are often explored in combination with conventional chemotherapy. clinicsinoncology.comtandfonline.com These compounds can modulate multiple cellular targets, which may help correct the signaling networks that cancer cells use to survive. clinicsinoncology.com The combination of a natural product-derived agent with a traditional cytotoxic drug, such as 5-Fluorouracil (B62378) (5-FU), is a strategy designed to enhance antiproliferative effects. tandfonline.com In the case of Antiproliferative agent-41 (also referred to as TJ-41), it is traditionally used to alleviate the adverse effects of chemotherapy. nih.gov Its combination with a DNA-damaging agent like 5-FU is based on the rationale that TJ-41 can potentiate the cytotoxic effects of the conventional drug, leading to a more potent anti-cancer response. nih.govnih.gov This approach aims to integrate agents that inhibit cancer cell proliferation through different mechanisms to achieve a more comprehensive therapeutic outcome. nih.gov

Synergistic Effects of this compound with Other Agents

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Research has indicated that natural products like this compound (TJ-41) can synergize with conventional drugs to overcome resistance mechanisms in cancer cells. Studies have demonstrated that combining TJ-41 with 5-Fluorouracil (5-FU) enhances antiproliferative effects compared to either agent used alone. nih.gov

The combination of TJ-41 and 5-FU has been shown to significantly potentiate the apoptotic effects of 5-FU in breast cancer cell lines. nih.gov This suggests that TJ-41 may increase the susceptibility of cancer cells to the cytotoxic actions of 5-FU. nih.gov This synergistic interaction is a key reason for integrating such natural compounds into existing chemotherapy regimens to improve patient outcomes. The molecular basis for this synergy involves TJ-41's ability to induce apoptosis through the activation of caspase-9 and the phosphorylation of JNK, complementing the DNA-damaging mechanism of 5-FU. nih.gov

Preclinical Evaluation of Combination Efficacy in In Vitro and In Vivo Models

Preclinical studies are essential to validate the efficacy of combination therapies before they can be considered for clinical trials. These evaluations are typically conducted first in in vitro models (using cancer cell lines) and subsequently in in vivo animal models. iiarjournals.org

In vitro studies have demonstrated the efficacy of this compound (TJ-41) in combination with 5-Fluorouracil (5-FU). In human breast cancer cell lines, TJ-41 alone inhibited proliferation in a dose-dependent manner. nih.gov Specifically, at a concentration of 75 µg/mL, TJ-41 resulted in significant growth inhibition. nih.gov When a suboptimal dose of TJ-41 (75 µg/mL) was combined with a suboptimal dose of 5-FU (0.5 µM), the antiproliferative effect was markedly enhanced. nih.gov This combined treatment led to a greater reduction in cell viability than was observed with either drug administered alone, with growth inhibition reaching up to 73% in breast cancer cells.

The table below summarizes the in vitro antiproliferative effects of TJ-41 alone and in combination with 5-FU on different breast cancer cell lines.

Cancer Cell LineTreatmentConcentrationGrowth Inhibition (%)
MCF-7 (ER+)TJ-4175 µg/mL~57%
MDA-MB-231 (ER-)TJ-4175 µg/mL~50%
Breast Cancer Cells5-FU + TJ-410.5 µM + 75 µg/mLUp to 73%

Data sourced from references nih.gov.

These in vitro findings confirm the synergistic potential of combining TJ-41 with 5-FU. nih.govnih.gov While these results are promising, further evaluation in in vivo animal models is a critical next step to confirm these therapeutic effects and to understand the combination's behavior in a more complex biological system before proceeding to clinical trials. iiarjournals.org

Biomarker Identification and Validation for Antiproliferative Agent 41 Research

Discovery of Predictive Biomarkers for Response

Predictive biomarkers are instrumental in identifying patients who are most likely to respond to a specific treatment. For Antiproliferative agent-41, the expression and activation status of its target, the EphA2 receptor, has emerged as a primary predictive biomarker.

Research has demonstrated that high levels of EphA2 are associated with resistance to standard therapies in certain cancers, such as colorectal cancer. aacrjournals.orgnih.gov In these contexts, this compound (ALW-II-41-27) has been shown to restore sensitivity to treatments like the anti-EGFR antibody cetuximab. aacrjournals.orgnih.gov A study on colorectal cancer cell lines revealed that those with both intrinsic and acquired resistance to cetuximab exhibited a synergistic antiproliferative effect when treated with a combination of ALW-II-41-27 and cetuximab. aacrjournals.org This suggests that EphA2 expression can predict the efficacy of a combination therapy involving this compound.

Furthermore, in preclinical models of non-small cell lung cancer (NSCLC), sensitivity to ALW-II-41-27 was found to be higher in cell lines with greater levels of phosphorylated EphA2 after stimulation. aacrjournals.org This indicates that not just the expression, but the activation state of EphA2 could be a more refined predictive biomarker for response to this agent. The table below summarizes the response of various cancer cell lines to ALW-II-41-27, highlighting the differential sensitivity that can be exploited for patient selection.

Cell LineCancer TypeIC50 of ALW-II-41-27 (µM)Significance
H358Non-Small Cell Lung Cancer~1Sensitive
HCT15Colorectal CancerNot specified, but synergistic with cetuximabPredicts response in cetuximab-resistant tumors
SW48-CRColorectal CancerNot specified, but synergistic with cetuximabPredicts response in cetuximab-resistant tumors
GEO-CRColorectal CancerNot specified, but synergistic with cetuximabPredicts response in cetuximab-resistant tumors

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Identification of Prognostic Biomarkers for Disease Progression

Prognostic biomarkers provide information about the likely outcome of the disease, independent of a specific treatment. The expression of EphA2 has also been identified as a significant prognostic biomarker in several cancers.

In a study of 82 metastatic colorectal cancer patients with RAS wild-type tumors treated with FOLFIRI and cetuximab, high levels of EphA2 expression were significantly correlated with a worse progression-free survival (8.6 months vs. 12.3 months) and a higher rate of disease progression (29% vs. 9%). aacrjournals.orgnih.gov This establishes high EphA2 expression as a marker of poor prognosis in this patient population.

Cancer TypeBiomarkerPrognostic Significance
Metastatic Colorectal CancerHigh EphA2 ExpressionWorse progression-free survival and increased progression rate. aacrjournals.orgnih.gov
Stage II Colorectal CancerHigh EphA2 ExpressionPoor 5-year overall survival. cancernetwork.com
Pan-CancerEphA2 OverexpressionPoorer overall survival. nih.gov

Molecular Profiling for Patient Stratification in Preclinical Models

Molecular profiling of tumors in preclinical models is a crucial step in developing targeted therapies and stratifying patient populations that will most benefit from them. For this compound, molecular profiling has centered on the EphA2 pathway and its interactions.

In preclinical xenograft models of colorectal cancer, the addition of ALW-II-41-27 significantly inhibited tumor growth in tumors that had become resistant to cetuximab. aacrjournals.orgnih.gov This demonstrates a clear stratification strategy: patients whose tumors develop resistance to anti-EGFR therapy and have high EphA2 expression could be candidates for treatment with this compound.

Studies in breast cancer models have shown that high EphA2 expression is linked to chemoresistance. ijbs.com The use of ALW-II-41-27 in combination with chemotherapeutic agents like paclitaxel (B517696) and cisplatin (B142131) reduced the IC50 of these drugs in basal-like breast cancer cells. ijbs.com This suggests that molecular profiling for EphA2 phosphorylation at specific sites, such as S897, could identify patients who would benefit from a combination of chemotherapy and this compound. ijbs.com

Furthermore, in lung squamous cell carcinoma and head and neck squamous cell carcinoma models, the expression levels of both EphA2 and another receptor, ROBO1, have been used to stratify preclinical models for treatment with ALW-II-41-27. biorxiv.orgbiorxiv.org The table below illustrates how molecular characteristics of preclinical models can inform treatment strategies with this compound.

Preclinical ModelMolecular ProfilePredicted Response to this compound (ALW-II-41-27)
Cetuximab-resistant Colorectal Cancer XenograftsHigh EphA2 ExpressionInhibition of tumor growth. aacrjournals.orgnih.gov
Basal-like Breast Cancer CellsHigh EphA2 pS897Sensitization to chemotherapy. ijbs.com
Lung Squamous Cell CarcinomaHigh EphA2, Low ROBO1Inhibition of cell proliferation, enhanced by combination with SLIT2. biorxiv.orgbiorxiv.org

Advanced Drug Delivery Systems for Antiproliferative Agent 41

Nanotechnology-Based Delivery Approaches

Nanotechnology offers a versatile platform for cancer therapy by utilizing carriers on the nanometer scale (typically under 200 nm) to transport therapeutic agents. nih.govmdpi.com These nanocarriers can improve the pharmacokinetic profile of encapsulated drugs, increase their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and facilitate targeted delivery. mdpi.comnih.gov

Polymeric nanoparticles are solid colloidal particles made from biodegradable and biocompatible polymers. nih.gov They are a promising platform for the controlled and targeted delivery of anticancer drugs. nih.govresearchgate.net Polymers such as poly(lactic-co-glycolic acid) (PLGA) are widely used due to their excellent biocompatibility and biodegradability; they degrade into non-toxic byproducts that are easily eliminated from the body. researchgate.netmdpi.com

Encapsulating a hydrophobic compound like Antiproliferative agent-41 within polymeric nanoparticles could enhance its aqueous solubility, protect it from premature degradation, and provide sustained release, thereby prolonging its therapeutic window. mdpi.com Research on other antiproliferative agents has shown that nanoparticle formulations can significantly increase oral bioavailability and reduce tumor size more effectively than the free drug. nih.gov

Table 1: Research Findings on Polymeric Nanoparticles for Antiproliferative Drug Delivery

Polymer System Encapsulated Agent Key Findings Reference(s)
PLGA Tamoxifen Increased oral bioavailability by 11.19-fold compared to free drug; reduced tumor size by 41.56% in a breast tumor model. nih.gov
PLGA-TPGS Quercetin Nanoparticle size of 198.4 nm with an 82.3% encapsulation efficiency; improved anticancer activity. mdpi.com

Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core. waocp.com This structure makes them suitable for delivering both hydrophobic and hydrophilic drugs. nih.gov Liposomal encapsulation can significantly alter a drug's pharmacokinetic properties, leading to a longer circulation half-life and increased accumulation at tumor sites. waocp.comliposomes.ca Furthermore, modifying the liposome (B1194612) surface with polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, helps the nanoparticles evade the immune system, further extending their time in circulation. dovepress.comoup.com

For an agent like this compound, encapsulation in liposomes could reduce systemic toxicity by limiting its exposure to healthy tissues while concentrating it at the site of action. dovepress.com Studies with other agents, such as doxorubicin (B1662922) and vincristine, have demonstrated that liposomal formulations enhance drug retention and improve antitumor efficacy compared to the free drug. liposomes.cadovepress.com The choice of lipid composition is crucial as it influences the stability and drug release rate of the formulation. liposomes.caoup.com

Micelles are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. nih.gov Polymeric micelles are particularly attractive for delivering poorly water-soluble antiproliferative drugs, which can be partitioned into the hydrophobic core. nih.govacs.org This encapsulation increases the drug's solubility and stability in aqueous environments. Due to their small size (typically 10–100 nm), micelles can effectively accumulate in tumor tissue via the EPR effect. nih.gov

Niosomes are vesicles formed from the self-assembly of non-ionic surfactants in an aqueous medium, often stabilized with cholesterol. ijrpc.complos.org They are structurally similar to liposomes but offer advantages such as higher chemical stability, lower cost, and greater versatility in formulation. ijrpc.complos.org Niosomes can encapsulate both lipophilic and hydrophilic compounds and have been shown to be effective carriers for anticancer drugs, enhancing their therapeutic performance by enabling controlled release and targeted delivery. ijrpc.comresearchgate.netnih.gov

Table 2: Comparison of Micelles and Niosomes as Drug Delivery Vehicles

Feature Polymeric Micelles Niosomes Reference(s)
Composition Amphiphilic block copolymers Non-ionic surfactants and cholesterol nih.govnih.gov
Structure Hydrophobic core, hydrophilic shell Bilayered vesicles with an aqueous core nih.govnih.gov
Size 10 - 100 nm 10 - 3000 nm (can be tailored) nih.govnih.gov
Advantages High solubilization for hydrophobic drugs, small size for tumor penetration. High stability, low cost, can carry both hydrophilic and hydrophobic drugs. nih.govijrpc.com

| Drug Examples | Paclitaxel (B517696), Doxorubicin | Tamoxifen, Cisplatin (B142131) | nih.govacs.orgnih.govmdpi.com |

Bacterial ghosts (BGs) are non-living, empty bacterial envelopes of Gram-negative bacteria, produced through the controlled expression of a specific lysis gene. nih.govaau.dk This process removes the cytoplasmic contents, including genetic material, while preserving the cell envelope's structural integrity and native surface components like adhesins and lipopolysaccharides. mdpi.commdpi.com

These inherent surface molecules allow BGs to act as a novel drug delivery system with intrinsic targeting properties, particularly towards antigen-presenting cells and certain epithelial cells. nih.govnih.gov BGs can be loaded with therapeutic agents, such as chemotherapeutics, and have been shown to deliver their payload efficiently. mdpi.comnih.gov Studies using doxorubicin-loaded BGs demonstrated potent antiproliferative activity against colorectal adenocarcinoma cells, with the BG-delivered drug being significantly more cytotoxic than the free drug. nih.gov This platform represents a potential strategy for delivering this compound, combining drug carriage with natural cell-targeting capabilities. mdpi.comnih.gov

Targeted Delivery Strategies for this compound

While nanotechnology-based delivery systems can passively accumulate in tumors via the EPR effect, active targeting strategies are employed to further enhance specificity and cellular uptake. nih.govahajournals.org This is achieved by decorating the surface of nanocarriers with ligands that bind to receptors overexpressed on cancer cells. nih.gov

Ligand-mediated targeting is a powerful strategy that uses the specific binding affinity between a ligand and its cellular receptor to direct drug-loaded nanocarriers to cancer cells. nih.govdovepress.com This approach increases the intracellular drug concentration in target cells while minimizing uptake by healthy cells, thereby improving the therapeutic index. frontiersin.org

A variety of ligands have been explored for cancer therapy, including:

Antibodies and their fragments: Offer high specificity for tumor-associated antigens. nih.gov

Aptamers: These single-stranded DNA or RNA molecules can be engineered to bind to a wide range of targets with high affinity and specificity. dovepress.combrieflands.com

Peptides: Small, easy to synthesize, and can be designed to target specific cell surface receptors. dovepress.com

Small molecules: Ligands like folic acid are used to target receptors (e.g., folate receptor) that are frequently overexpressed in various cancers. nih.govnih.gov

For a compound like this compound, a nanocarrier functionalized with a ligand specific to a receptor on the target cancer cells could significantly enhance its delivery and antitumor effect. ahajournals.orgnih.gov For instance, if the target cancer overexpresses the transferrin receptor, conjugating transferrin to the nanoparticle surface would facilitate receptor-mediated endocytosis and targeted drug release inside the cancer cell. thno.org

Table 3: Examples of Ligands Used in Targeted Cancer Therapy

Ligand Class Specific Ligand Example Target Receptor/Antigen Associated Cancer Types Reference(s)
Small Molecule Folic Acid Folate Receptor Ovarian, Breast, Lung, Colon nih.govnih.gov
Protein Transferrin Transferrin Receptor (TfR) Prostate, Brain, Breast frontiersin.orgthno.org
Carbohydrate Galactose Asialoglycoprotein Receptor (ASGR) Liver (Hepatocellular Carcinoma) nih.govnih.gov
Aptamer AS1411 Nucleolin Gastric, Breast, Leukemia nih.govbrieflands.com

| Antibody | Trastuzumab (Herceptin) | HER2 | Breast, Gastric | nih.gov |

Passive Accumulation Enhanced Permeability and Retention (EPR) Effect

The passive accumulation of nanomedicines in solid tumors is primarily governed by a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. This effect is a cornerstone of cancer nanomedicine, providing a mechanism for the preferential delivery of therapeutic agents to tumor tissues compared to healthy organs. utwente.nlmdpi.com The EPR effect arises from the unique pathophysiological characteristics of the tumor microenvironment, specifically its abnormal vasculature and compromised lymphatic drainage. mdpi.comresearchgate.net

Tumors, in their rapid growth, induce the formation of new blood vessels through a process called angiogenesis. nih.gov These newly formed vessels are structurally and functionally abnormal. researchgate.net They are characterized by poorly-aligned endothelial cells with wide gaps or fenestrations, a lack of a smooth muscle layer, and impaired receptors. researchgate.netnih.gov This disordered architecture results in "leaky" vessels, allowing macromolecules and nanoparticles to extravasate from the bloodstream into the tumor interstitium more readily than they would in healthy tissues, which have tight endothelial junctions. mdpi.comnih.gov

Once inside the tumor tissue, the retention of these drug delivery systems is significantly prolonged. This is due to the dysfunctional lymphatic system within the tumor microenvironment. mdpi.comresearchgate.net In normal tissues, the lymphatic system would efficiently clear extravasated particles and fluid. However, in tumors, the lymphatic drainage is often absent or insufficient, leading to the trapping and accumulation of the nanocarriers. mdpi.comresearchgate.net This dual mechanism of increased entry and reduced clearance is what constitutes the EPR effect, forming the basis for passive tumor targeting. utwente.nlnih.gov

The effectiveness of the EPR effect is not uniform and is influenced by several factors. The physicochemical properties of the drug delivery system, such as size, shape, and surface characteristics, are critical. mdpi.com Nanoparticles must be large enough (typically greater than 5-10 nanometers) to avoid rapid renal clearance, thus prolonging their circulation time in the bloodstream and increasing the probability of reaching the tumor site. nih.gov For instance, encapsulating an antiproliferative agent like Doxorubicin into liposomes can increase its plasma half-life from minutes to days. nih.gov However, the particles must also be small enough (generally up to 400 nm) to pass through the fenestrations in the tumor vasculature. nih.gov

Research has consistently demonstrated the superior tumor accumulation of "this compound" when formulated within advanced drug delivery systems that leverage the EPR effect. For example, the liposomal formulation of doxorubicin (Doxil®/Caelyx®), with a particle size of approximately 100 nm, is well-suited for EPR-mediated passive targeting. utwente.nl Clinical studies have shown that this formulation leads to a significantly prolonged circulation time and can result in up to 15-fold higher accumulation in tumor tissues compared to the free drug. utwente.nl Similarly, studies using polyethylene glycol (PEG)-modified liposomes in various tumor models have shown that the degree of tumor accumulation correlates with the in vivo anti-tumor effects, highlighting the importance of efficient disposition of the nanocarrier in the tumor tissue. jst.go.jp

The table below summarizes findings from a study investigating the impact of different stabilizers on the efficacy of doxorubicin-loaded PLGA nanoparticles in a rat glioblastoma model. While all nanoparticle formulations showed a superior anti-tumor effect compared to the free drug solution, the formulation using Lecithin-containing human serum albumin (HSA) as a stabilizer demonstrated the most significant reduction in tumor cell proliferation. plos.org

Research Findings: Doxorubicin-Loaded Nanoparticle Efficacy in Glioblastoma

Treatment GroupStabilizer UsedMean Proliferation Index (%)Standard Deviation (±)
Dox-Lecithin-PLGA/HSALecithin/Human Serum Albumin34.724.8
Dox-PLGA/PVAPolyvinylalcohol42.721.2
Dox-PLGA/HSAHuman Serum Albumin49.28.9

Data sourced from a study on rat glioblastoma, showing the percentage of proliferating tumor cells after treatment. A lower proliferation index indicates higher anti-tumor efficacy. plos.org

Further research utilizing poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a biodegradable polymer, has also confirmed the benefits of EPR-mediated targeting. Studies on doxorubicin-loaded PLGA nanoparticles coated with layers of chitosan (B1678972) and alginate showed superior in vivo tumor inhibition rates (83.17%) compared to both free doxorubicin and uncoated PLGA nanoparticles. nih.gov This enhancement is attributed to the controlled release profile and the passive accumulation of the nanoparticles at the tumor site. nih.gov

The following table presents data on the characteristics of doxorubicin-loaded PLGA nanoparticles from a study investigating the effect of polymer molecular weight on drug release. The size and drug loading efficiency are key parameters influencing the nanoparticles' behavior and their interaction with the tumor microenvironment via the EPR effect. nih.gov

Characteristics of Doxorubicin-Loaded PLGA Nanoparticles

Nanoparticle FormulationPLGA Molecular Weight (g/mol)Particle Size (nm)Drug Loading Content (%)Drug Loading Efficiency (%)
DOX-PLGA7K NPs7000180.48.282.4
DOX-PLGA12K NPs12000213.99.191.2

This table details the physical and drug-loading characteristics of nanoparticles formulated with different molecular weight PLGA. These properties are crucial for their pharmacokinetic profile and passive tumor accumulation. nih.gov

Future Research Directions and Unaddressed Gaps for Antiproliferative Agent 41

Development of Predictive Preclinical Models for Complex Biological Systems

To improve the translation of preclinical findings to clinical success, there is a pressing need for more sophisticated and predictive model systems. Traditional 2D cell line cultures and standard patient-derived xenograft (PDX) models, while useful, often fail to recapitulate the complex interplay between tumor cells and their microenvironment.

Future efforts should focus on the expanded use of patient-derived tumor organoids and immunocompetent syngeneic murine models. nih.gov Organoids can better preserve the 3D architecture and heterogeneity of the original tumor. Moreover, immunocompetent models are essential for studying the immunomodulatory effects of elraglusib, a critical aspect of its activity. actuatetherapeutics.comnih.gov The development of "tumor-on-a-chip" or microfluidic devices that incorporate immune cells, stromal components, and vascular networks could provide an even more accurate platform for predicting patient-specific responses and testing combination therapies.

Model TypeAdvantages for Elraglusib ResearchCurrent Use & Future Directions
Patient-Derived Organoids (PDOs) Preserve tumor heterogeneity and architecture; allow for co-culture with immune cells.Used to test elraglusib with chemotherapy in colorectal cancer. frontiersin.org Future: Expand to other cancer types and integrate microenvironment components.
Immunocompetent Syngeneic Models Enable study of interactions with a complete and functional immune system.Used to investigate elraglusib's impact on the anti-tumor immune response. nih.gov Future: Develop models that better reflect human tumor immunology.
Humanized Mouse Models Engrafted with human immune cells to better model human-specific immune responses.Future: Use to validate the immunomodulatory mechanisms observed in murine models and test combinations with human-specific immunotherapies.
Microfluidic/"Tumor-on-a-Chip" Systems Recreate complex tumor microenvironments with high fidelity, including flow and cell-cell interactions.Future: Develop and validate these complex systems for high-throughput screening of elraglusib analogues and combinations.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Antiproliferative agent-41

For elraglusib, ML algorithms can be trained on genomic and transcriptomic data from clinical trials to identify predictive biomarkers of response. website-files.com An iterative machine learning approach has already proposed mutations in the POLE gene as a positive marker for elraglusib response, while mutations in chromatin-modifying enzymes may be negative markers. website-files.com AI can also be used for de novo design of next-generation GSK-3β inhibitors with improved selectivity, potency, or properties designed to overcome resistance. nih.gov Generative models can create novel molecular structures that can then be synthesized and tested, significantly shortening the design-test-learn cycle. worldpharmanews.com

AI/ML ApplicationSpecific Use for ElraglusibPotential Impact
Biomarker Discovery Analyze multi-omics data (genomics, proteomics, transcriptomics) from patient samples to identify signatures that correlate with clinical benefit. website-files.comEnable patient stratification for clinical trials, increasing the likelihood of success and ensuring the drug is given to those most likely to respond.
Mechanism of Action Analysis Integrate diverse biological data to build network models of GSK-3β signaling and identify novel downstream effects or points of resistance.Deepen the understanding of elraglusib's activity and uncover new therapeutic hypotheses and combination strategies.
De Novo Drug Design Use generative models to design novel GSK-3β inhibitors or microtubule destabilizers with optimized properties (e.g., higher specificity, ability to overcome resistance mutations). nih.govworldpharmanews.comAccelerate the development of next-generation analogues with superior therapeutic profiles.
Predictive Toxicology Train models to predict potential off-target effects or toxicities of new elraglusib analogues before preclinical testing.Reduce late-stage failures by prioritizing compounds with a higher probability of having a favorable safety profile.

Exploration of Epigenetic Targeting and Immunomodulatory Effects

A significant and promising area of ongoing research is elraglusib's role as an immunomodulatory agent. patsnap.com Preclinical and clinical data indicate that elraglusib can activate an anti-tumor immune response. actuatetherapeutics.com It has been shown to enhance CD8+ T-cell activation and cytolytic killing of tumor cells. actuatetherapeutics.combiospace.com Mechanistically, it can increase the surface expression of MHC-I molecules on cancer cells, improving their recognition by T-cells, and disrupt NF-κB signaling, which is crucial for tumor immune evasion. patsnap.combiospace.com Furthermore, elraglusib reduces the expression of multiple immune checkpoint molecules, including PD-1, TIGIT, and LAG-3. actuatetherapeutics.comresearchgate.net

The potential for epigenetic targeting by elraglusib is a less explored but intriguing gap. While not a classical epigenetic drug, GSK-3β is known to phosphorylate and regulate the function of various chromatin-modifying enzymes and transcription factors. nih.gov Therefore, GSK-3β inhibition could have downstream consequences on the epigenetic landscape of cancer cells. Machine learning models have suggested that mutations in chromatin-modifying enzymes may negatively impact patient response to elraglusib, hinting at a potential link. website-files.com Future studies should directly investigate whether elraglusib treatment alters key epigenetic marks, such as histone methylation or acetylation, or changes the expression of epigenetically silenced tumor suppressor genes.

Addressing Resistance Mechanisms through Next-Generation Analogues and Combinations

As with most targeted therapies, the development of resistance is a major clinical challenge. For elraglusib, resistance could emerge through several mechanisms, including mutations in the GSK-3β drug-binding site, upregulation of drug efflux pumps, or the activation of parallel survival pathways that bypass the need for GSK-3β signaling. Given its newly identified role as a microtubule destabilizer, resistance could also arise from alterations in tubulin subunits. nih.gov

StrategyRationaleExamples & Future Directions
Combination with Chemotherapy Elraglusib can sensitize cancer cells to DNA-damaging agents by abrogating the ATR/Chk1-mediated DNA damage response. actuatetherapeutics.comOngoing clinical trials in pancreatic cancer with gemcitabine (B846)/nab-paclitaxel. nih.gov Future: Explore combinations with other classes of chemotherapy.
Combination with Immunotherapy Elraglusib's ability to reduce immune checkpoint expression and enhance T-cell activity provides a strong rationale for synergy with checkpoint inhibitors. actuatetherapeutics.comresearchgate.netA clinical study of elraglusib with an anti-PD-1 mAb and chemotherapy is ongoing. researchgate.net Future: Investigate combinations with agents targeting TIGIT and LAG-3.
Combination with Targeted Agents Combining elraglusib with inhibitors of potential bypass or resistance pathways could prevent or overcome resistance.Preclinical synergy observed with imipridones (TRAIL inducers). aacrjournals.org Future: Identify resistance pathways to guide the selection of novel combination partners.
Next-Generation Analogues Design of new molecules to address specific liabilities of elraglusib, such as acquired resistance mutations or off-target effects.Use computational chemistry and AI to design compounds with improved potency against resistant targets or enhanced immunomodulatory effects.

Translational Research Roadmap Beyond Current Preclinical Boundaries

Moving elraglusib beyond its current preclinical and clinical boundaries requires a clear and integrated translational research roadmap. This roadmap must bridge the gap between laboratory discoveries and clinical application, with a continuous feedback loop where clinical data informs preclinical research priorities.

The first step is the robust validation of predictive biomarkers identified through AI and preclinical models. This requires incorporating biomarker analysis as a core component of all future clinical trials, allowing for prospective validation rather than just retrospective correlation. Secondly, based on the growing understanding of its immunomodulatory effects, clinical development should increasingly focus on rational immunotherapy combinations and indications in "cold" tumors that are typically unresponsive to checkpoint inhibitors alone. patsnap.combiospace.com Finally, a "basket trial" design could be employed to efficiently test elraglusib in various tumor types that share a common molecular vulnerability identified through preclinical and computational research, such as high GSK-3β expression or specific DNA damage response deficiencies. This approach would accelerate the identification of new indications and expand the potential benefit of this compound to a broader patient population.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Antiproliferative agent-41, and how do they influence experimental design?

  • Answer: this compound (C₂₀H₂₀O₄, MW: 324.37) is a solid at room temperature and requires storage at -20°C for long-term stability. Its solubility varies: in vitro, it may dissolve in DMSO, ethanol, or DMF, while in vivo formulations require solvents like DMSO combined with Tween 80 and saline (e.g., 10:5:85 ratio for IP/IV administration). Proper storage and solvent selection are critical to avoid sample degradation and ensure reproducibility in cytotoxicity assays .

Q. How should researchers prepare stable stock solutions for in vitro and in vivo studies?

  • Answer: For in vitro use, prepare a DMSO stock solution (e.g., 50 mg/mL) and dilute with culture media, keeping final DMSO concentrations ≤0.1% to avoid cellular toxicity. For in vivo studies, use formulations like DMSO:PEG300:Tween 80:Saline (10:40:5:45) or corn oil mixtures. Always validate solubility via pre-experimental testing and avoid repeated freeze-thaw cycles to maintain compound integrity .

Q. What preliminary assays are recommended to confirm the antiproliferative activity of this compound?

  • Answer: Start with cell viability assays (e.g., MTT or ATP-based assays) across multiple cancer cell lines (e.g., leukemia, breast cancer) at concentrations ranging from 1–25 μM. Include colony formation assays to assess long-term proliferation inhibition. Use flow cytometry to evaluate cell cycle arrest (G1/S phase) as a mechanistic indicator .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data across different cancer models?

  • Answer: Contradictions may arise due to variations in cell line genetics, solvent formulations, or assay conditions. Standardize protocols by cross-validating results using orthogonal methods (e.g., Western blotting for apoptosis markers). Perform dose-response curves and statistical meta-analysis to identify outliers. Report detailed experimental conditions (e.g., solvent ratios, incubation times) to enable replication .

Q. What strategies optimize the pharmacokinetic profile of this compound in preclinical models?

  • Answer: Improve bioavailability by testing formulation additives like cyclodextrins (e.g., 20% SBE-β-CD in saline) or lipid-based carriers. Conduct pharmacokinetic studies in rodents to assess half-life, Cₘₐₓ, and tissue distribution. Adjust dosing schedules based on clearance rates and metabolite profiling via LC-MS/MS .

Q. How can target identification studies elucidate the mechanism of action of this compound?

  • Answer: Use chemoproteomics (e.g., affinity chromatography coupled with mass spectrometry) to identify binding partners. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing. Perform transcriptomic analysis (RNA-seq) to map signaling pathways affected (e.g., p53 upregulation, mitochondrial calcium regulation) .

Q. What methodologies ensure compound purity and batch-to-batch consistency in synthesis?

  • Answer: Employ HPLC (≥95% purity) and NMR for structural validation. Use differential scanning calorimetry (DSC) to assess crystallinity. Adhere to subsampling guidelines (e.g., incremental sampling, particle size reduction) to minimize heterogeneity. Document synthesis protocols, including catalysts and reaction conditions, for reproducibility .

Q. How should researchers design comparative studies against other antiproliferative agents (e.g., Agent-26 or Agent-17)?

  • Answer: Use matched cell lines and standardized assays (e.g., IC₅₀ determination). Include positive controls (e.g., cisplatin) and assess combination effects via synergy scoring (e.g., Chou-Talalay method). Publish raw data and statistical analyses (e.g., ANOVA) to facilitate cross-study comparisons .

Methodological Considerations

  • Data Reproducibility: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing solvent preparation, storage conditions, and instrument calibration in supplementary materials .
  • Regulatory Compliance: For IND submissions, include structural formulas, dose justification, and prior in vivo toxicity data per FDA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.